2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide
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Description
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural features, including an indene moiety, a propynyl group, and an acetamide functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Chemical Structure
The molecular formula of this compound is C21H22N2O3, and it can be represented structurally as follows:
The mode of action for this compound involves interactions with specific biological targets that alter cellular processes. The presence of functional groups suggests potential mechanisms through which it could influence biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression or inflammation.
- Modulation of Receptor Activity : It could act as an antagonist or agonist at various receptor sites, influencing signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent activity against tumor growth .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 0.08 | Tubulin polymerization inhibition |
Compound B | HCT116 | 12.07 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition is crucial for reducing inflammation and could position the compound as a candidate for treating inflammatory diseases .
Biochemical Pathways Affected
Given its complex structure, 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]-N-(4-methoxy-2-nitrophenyl)acetamide may influence multiple biochemical pathways:
- MAPK Pathway : Involvement in cellular stress responses.
- NF-kB Pathway : Modulation of inflammatory responses.
- Apoptotic Pathways : Induction of apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, one study highlighted a series of aminopyrazole derivatives that demonstrated significant anticancer activity through similar mechanisms, indicating that structural modifications can enhance biological efficacy .
Example Case Study
A study investigating the effects of a compound structurally related to 2-[(2,3-dihydro-1H-inden-1-y)(prop-2-enyl)amino]-N-(4-methoxyphenyl)acetamide reported:
"The derivative exhibited cytotoxicity against various cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics" .
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-12-23(19-11-8-15-6-4-5-7-17(15)19)14-21(25)22-18-10-9-16(28-2)13-20(18)24(26)27/h1,4-7,9-10,13,19H,8,11-12,14H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVGCHLTCXMLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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